molecular formula C24H23FO3 B2615663 Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate CAS No. 1374516-35-4

Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate

Cat. No.: B2615663
CAS No.: 1374516-35-4
M. Wt: 378.443
InChI Key: MVPXJFCFJUENKD-UHFFFAOYSA-N
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Description

Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a methyl ester group attached to a propanoate backbone, which is further substituted with a complex aromatic moiety containing fluorine and methoxy groups. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the aromatic core: The initial step involves the synthesis of the aromatic core, which includes the introduction of the fluorine and methoxy groups. This can be achieved through electrophilic aromatic substitution reactions.

    Esterification: The next step involves the esterification of the aromatic core with propanoic acid or its derivatives. This step typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions.

    Methylation: The final step involves the methylation of the ester group to form the desired compound. This can be achieved using methyl iodide in the presence of a base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic moiety can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate involves its interaction with specific molecular targets. The compound’s aromatic moiety allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the fluorine atom enhances its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-{[5-chloro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 3-(4-{[5-bromo-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FO3/c1-17-3-8-19(9-4-17)23-13-10-21(25)15-20(23)16-28-22-11-5-18(6-12-22)7-14-24(26)27-2/h3-6,8-13,15H,7,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPXJFCFJUENKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3=CC=C(C=C3)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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